![molecular formula C19H23BO3 B1454972 2-[4-(4-甲氧基苯基)苯基]-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷 CAS No. 446311-34-8](/img/structure/B1454972.png)
2-[4-(4-甲氧基苯基)苯基]-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构分析
该化合物已被用于通过量子化学计算、核磁共振谱和X射线衍射分析来确定分子结构的研究 。从这些方法中获得的数据有助于理解分子的构象、电子分布和潜在反应性。
苯基硼酸酯衍生物的合成
苯基硼酸酯是生物学、有机合成、催化和晶体工程中广泛使用的中间体 。 所讨论的化合物是合成苯基硼酸酯衍生物的前体,这些衍生物具有广泛的应用,包括开发抗癌药物 。
药物开发
该化合物的衍生物已被探索用于其在药物开发中的潜力。 例如,抗癌药物Velcade基于类似的硼酸结构 。这突出了该化合物在药物化学中的相关性。
胰岛素糖基化
研究人员已使用苯基硼酸衍生物对胰岛素进行糖基化,这对于糖尿病治疗至关重要。 该化合物可以结合到凝胶微球体以调节胰岛素释放 。
防止细胞聚集
像分析的那样,苯基硼酸衍生物已被接枝到聚合物上,以防止由抗体在输血后粘附到红细胞引起的细胞聚集 。
环氧合酶 (COX) 抑制
该化合物已被评估其抑制环氧合酶的能力,环氧合酶是抗炎药物的靶标 。这种应用对于开发针对炎症相关疾病的新型治疗剂具有重要意义。
抗菌和抗生素活性
该化合物的衍生物在抗菌和抗生素活性方面显示出希望。 这为其用于治疗感染和开发新型抗生素开辟了途径 。
药物支架开发
该化合物的结构特征对于开发各种药物支架很重要。 这些包括抗HIV、抗结核、抗病毒、抗菌和抗癌等活性 。
作用机制
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to interact with biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols and amino acids in biological systems .
Biochemical Pathways
Phenylboronic esters have been used in a variety of applications, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
生化分析
Biochemical Properties
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as glycosyltransferases and proteases, forming reversible covalent bonds with their active sites. These interactions can modulate enzyme activity, either inhibiting or enhancing their catalytic functions. Additionally, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can bind to proteins and other biomolecules, influencing their structural conformation and stability .
Cellular Effects
The effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins and receptors. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with cell membrane components, influencing membrane fluidity and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in animal models vary with dosage. At low doses, this compound can enhance enzyme activity and improve metabolic function. At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects .
Metabolic Pathways
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. This compound can also interact with cofactors like NADH and FAD, influencing redox reactions and energy production. The presence of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter metabolite levels and metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within tissues can vary, with higher concentrations observed in metabolically active organs .
Subcellular Localization
The subcellular localization of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to specific organelles, where it can exert its biochemical effects. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRWTPGYBTKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446311-34-8 | |
| Record name | 2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)
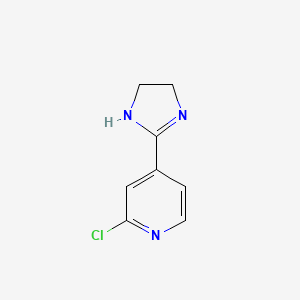
![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)
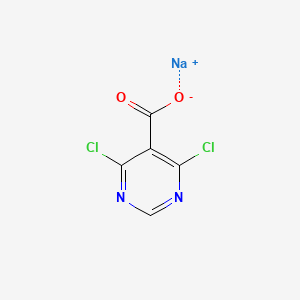
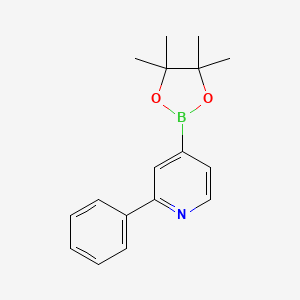
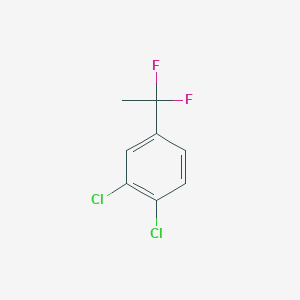
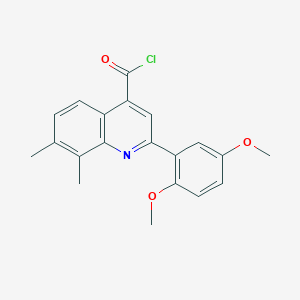

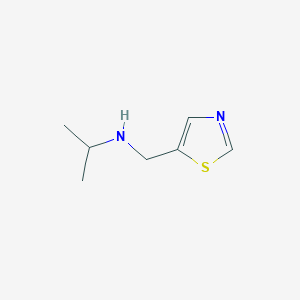
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
